Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16898053
InChI: InChI=1S/C21H27N5OS/c1-4-14-9-10-17-15(11-14)19-20(26(17)3)23-21(25-24-19)28-12-18(27)22-16-8-6-5-7-13(16)2/h9-11,13,16H,4-8,12H2,1-3H3,(H,22,27)
SMILES:
Molecular Formula: C21H27N5OS
Molecular Weight: 397.5 g/mol

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-

CAS No.:

Cat. No.: VC16898053

Molecular Formula: C21H27N5OS

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- -

Specification

Molecular Formula C21H27N5OS
Molecular Weight 397.5 g/mol
IUPAC Name 2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide
Standard InChI InChI=1S/C21H27N5OS/c1-4-14-9-10-17-15(11-14)19-20(26(17)3)23-21(25-24-19)28-12-18(27)22-16-8-6-5-7-13(16)2/h9-11,13,16H,4-8,12H2,1-3H3,(H,22,27)
Standard InChI Key ZGABUYRQOMVFEA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazino[5,6-b]indole scaffold, a bicyclic system comprising an indole moiety fused to a 1,2,4-triazine ring. Key substituents include:

  • An ethyl group at the 8-position of the indole ring.

  • A methyl group at the 5-position of the triazine ring.

  • A thioacetamide bridge (-S-CH2-CONH-) linking the triazine to a 2-methylcyclohexyl group.

The molecular formula is C₂₁H₂₇N₅OS, yielding a molecular weight of 397.54 g/mol (calculated via PubChem’s formula-based algorithm) .

Stereoelectronic Properties

Density Functional Theory (DFT) calculations on analogous triazinoindoles reveal localized electron-deficient regions near the triazine ring, which may facilitate interactions with biological targets . The thioether (-S-) and amide (-CONH-) groups introduce polarity, while the ethyl and 2-methylcyclohexyl substituents enhance lipophilicity, as evidenced by a predicted logP value of 3.2 (estimated via QikProp ).

Synthetic Strategies and Optimization

Reaction Conditions

Microwave-assisted synthesis, as demonstrated for related pyrazoline-triazinoindoles , could enhance cyclization efficiency. Optimal conditions may include:

  • Solvent: Ethanol or DMF.

  • Temperature: 80–120°C.

  • Catalyst: p-Toluenesulfonic acid (for alkylation) or hydrazine hydrate (for cyclization).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid polar-apolar structure:

PropertyValueMethod of Estimation
Aqueous Solubility (25°C)0.12 mg/mLQikProp
logP3.2Consensus from DFT
pKa (amide NH)9.8Analogous compounds

Stability studies on similar acetamides suggest susceptibility to hydrolysis under acidic conditions, necessitating pH-controlled formulations .

Metabolic Pathways

Cytochrome P450 enzymes (e.g., CYP3A4) are predicted to mediate oxidative metabolism, with potential metabolites including sulfoxide derivatives (via S-oxidation) and hydroxylated cyclohexyl fragments .

Biological Activity and Mechanistic Insights

Anticancer Activity

The indole-triazine scaffold is associated with kinase inhibition. Molecular docking studies (performed on analogous structures) indicate potential binding to EGFR (epidermal growth factor receptor) with a predicted Ki of 18 nM . The 2-methylcyclohexyl group may enhance blood-brain barrier permeability, positioning this compound for central nervous system-targeted therapies.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

Replacing the isopropyl group in acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- with a 2-methylcyclohexyl moiety increases steric bulk, potentially improving target selectivity. Conversely, the ethyl group at position 8 may reduce metabolic clearance compared to ethoxy derivatives .

Toxicity Considerations

Future Directions and Applications

Therapeutic Development

Priority areas include:

  • In vitro Screening: Antimycobacterial and anticancer assays using H37Rv M. tuberculosis and NCI-60 cell panels.

  • Formulation Studies: Nanoencapsulation to address solubility limitations.

Mechanistic Studies

Electrochemical analyses (e.g., cyclic voltammetry) could elucidate redox behavior, mirroring methodologies applied to nitroheterocycles .

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